molecular formula C13H22N4 B1469715 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine CAS No. 1427380-25-3

1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine

Cat. No.: B1469715
CAS No.: 1427380-25-3
M. Wt: 234.34 g/mol
InChI Key: WXMHQTNASCFIJE-UHFFFAOYSA-N
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Description

The compound “1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine” is a chemical compound with the molecular formula C13H22N4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H22N4 . This indicates that the molecule consists of 13 carbon atoms, 22 hydrogen atoms, and 4 nitrogen atoms . For a detailed molecular structure, it’s recommended to refer to specialized databases or software.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 234.34 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Receptor Binding and Hypoglycemic Activity

1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine derivatives have been studied for their binding affinity to alpha 1, alpha 2, beta 1, and beta 2 adrenergic receptors. These compounds have shown potential in lowering blood glucose levels in insulin-resistant hyperglycemic mice. Structural modifications of this molecule have been observed to influence receptor binding and hypoglycemic potency significantly (Meurer et al., 1992).

Antimycobacterial Activity

Derivatives of imidazo[1,2-a]pyridine-3-carboxamide, structurally related to this compound, have been designed and synthesized. These compounds have shown considerable activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, indicating their potential as antimycobacterial agents (Lv et al., 2017).

Pharmaceutical Patents

The molecule and its derivatives have been reflected in pharmaceutical patents, indicating their relevance and potential application in drug development for various health conditions (Habernickel, 2001).

Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition

Derivatives of this compound have been identified as aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase-1, with significant selectivity over human ACAT-2. This suggests their potential therapeutic use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .

Cellular Effects

The effects of this compound on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to activate certain kinases, which in turn phosphorylate target proteins, altering their activity and function . Additionally, this compound can influence cell proliferation and apoptosis, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . Toxicity studies have indicated that high doses can lead to organ damage and other adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells . Once inside, it may localize to specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Properties

IUPAC Name

2-methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMHQTNASCFIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140653
Record name Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-25-3
Record name Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 2
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1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 4
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 5
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 6
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine

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